6-Chloroquinoline-2-carbonitrile
Description
Significance of the Quinoline (B57606) Nucleus in Chemical Biology and Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govrsc.org Recognized as a "privileged scaffold," this structural motif is present in a wide array of natural products, synthetic drugs, and pharmacologically active agents. nih.govtandfonline.comresearchgate.net The versatility of the quinoline nucleus allows it to interact with various biological targets, leading to a broad spectrum of therapeutic activities.
Historically, the significance of quinoline derivatives was cemented by the discovery of quinine, an alkaloid from the bark of the Cinchona tree, which has been a frontline antimalarial agent for centuries. nih.gov This discovery paved the way for the development of numerous synthetic antimalarial drugs, such as chloroquine (B1663885) and mefloquine, that feature the quinoline core. nih.gov
Beyond its role in combating malaria, the quinoline scaffold is integral to drugs with a wide range of pharmacological effects. These include anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties. nih.govnih.gov For instance, certain quinoline-based compounds have been developed as kinase inhibitors and topoisomerase inhibitors for cancer therapy. nih.govtandfonline.com The ability of the quinoline structure to be readily functionalized allows for the fine-tuning of its biological activity, making it a favored template in drug discovery and design. nih.govnih.gov
Overview of Halogenated Quinoline Carbonitriles in Synthetic Organic Chemistry
The introduction of a halogen atom and a carbonitrile group onto the quinoline scaffold creates a class of compounds known as halogenated quinoline carbonitriles. These molecules are of particular interest in synthetic organic chemistry due to the unique reactivity imparted by these functional groups. The halogen atom, typically chlorine or bromine, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures.
The carbonitrile (-C≡N) group is a valuable functional group in its own right. It is a precursor to a range of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, which are important pharmacophores in drug design. The strong electron-withdrawing nature of the nitrile group also influences the electronic properties of the quinoline ring system, which can be exploited in various chemical transformations and can impact the biological activity of the molecule. acs.org
The position of both the halogen and the carbonitrile group on the quinoline ring is crucial, as it dictates the molecule's reactivity and its potential for forming specific intermolecular interactions, such as halogen bonding. acs.org This isomeric diversity allows for the creation of a vast library of compounds with distinct chemical and physical properties.
Research Context of 6-Chloroquinoline-2-carbonitrile within Advanced Chemical Synthesis and Biological Evaluation
Within the broader class of halogenated quinoline carbonitriles, this compound has emerged as a specific compound of interest, primarily as a key intermediate in the synthesis of pharmacologically active molecules. Its chemical structure, featuring a chlorine atom at the 6-position and a nitrile group at the 2-position, makes it a valuable building block for targeted therapeutic agents.
A notable application of this compound is in the development of antagonists for the Smoothened (Smo) receptor, a critical component of the Hedgehog signaling pathway. google.comgoogle.com Aberrant activation of this pathway is implicated in the development of various cancers. google.comgoogle.com In this context, this compound serves as a precursor for the synthesis of more complex molecules designed to inhibit the Smo receptor, thereby offering a potential strategy for cancer treatment. google.comgoogle.com
The synthesis of this compound itself has been described in the chemical literature, for instance, through the reaction of a corresponding N-oxide precursor with trimethylsilyl (B98337) cyanide and dimethylcarbamoyl chloride. google.comgoogle.com While detailed, peer-reviewed studies on the comprehensive biological evaluation of this compound as a standalone agent are not extensively available in the public domain, its role as a crucial intermediate underscores its importance in advanced chemical synthesis and medicinal chemistry research. Its physical properties, such as reduced solubility in polar solvents due to the 2-chloro substitution, have also been noted in comparative studies with other isomers.
The following table provides a summary of the key chemical information for this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 52313-35-6 |
| Molecular Formula | C₁₀H₅ClN₂ |
| Molecular Weight | 188.61 g/mol |
Further research into the specific biological activities and potential therapeutic applications of this compound and its derivatives is an active area of investigation, driven by the continued importance of the quinoline scaffold in the quest for new and effective medicines.
Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEJYSXRUMFXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601466 | |
| Record name | 6-Chloroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52313-35-6 | |
| Record name | 6-Chloroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloroquinoline 2 Carbonitrile and Its Derivatives
Direct Synthetic Routes to 6-Chloroquinoline-2-carbonitrile
Direct synthesis focuses on the final steps of introducing the characteristic chloro and cyano groups onto the quinoline (B57606) scaffold.
A common and effective strategy for synthesizing quinoline carbonitriles involves the conversion of a more accessible functional group, such as an aldehyde or a primary amide, already present on the quinoline ring.
One prominent method is the dehydration of a primary amide. This reaction is typically achieved by heating the amide with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀). The process removes a molecule of water from the amide group (-CONH₂) to yield the nitrile group (-CN) libretexts.org.
Another key strategy begins with a quinoline-carbaldehyde. The aldehyde can be converted into a nitrile through a two-step process. First, the aldehyde reacts with hydroxylamine (B1172632) hydrochloride to form an aldoxime. Subsequent treatment of the aldoxime with a dehydrating agent such as thionyl chloride in dimethylformamide (DMF) yields the corresponding quinoline carbonitrile rsc.org. For instance, 2-chloro-3-formylquinoline can be condensed with hydroxylamine hydrochloride and then treated with thionyl chloride to afford 2-chloro-3-cyanoquinoline rsc.org.
Alternatively, the direct oxidation of a formyl group in the presence of an ammonia (B1221849) source can produce the nitrile. A documented example is the treatment of 2-chloroquinoline-3-carbaldehyde (B1585622) with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) to yield 2-chloroquinoline-3-carbonitrile (B1354263) rsc.org.
| Starting Material | Reagents | Product | Reference |
| Quinoline-2-carboxamide | Phosphorus(V) oxide (P₄O₁₀), Heat | Quinoline-2-carbonitrile | libretexts.org |
| Quinoline-2-carbaldehyde | 1. Hydroxylamine hydrochloride2. Thionyl chloride, DMF | Quinoline-2-carbonitrile | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Ceric ammonium nitrate, Aqueous ammonia | 2-Chloroquinoline-3-carbonitrile | rsc.org |
This approach involves the stepwise introduction of the halogen and cyano functionalities onto the quinoline ring. Direct C-H halogenation of the quinoline core is a powerful method for introducing the chloro substituent. Metal-free protocols have been developed for the regioselective halogenation of quinoline derivatives. For example, using N-halosuccinimides (NCS for chlorination) in water can achieve selective halogenation of the quinoline ring rsc.org. Other methods for remote C-H halogenation of substituted quinolines have also been established using reagents like trihaloisocyanuric acid rsc.org.
Once a haloquinoline is obtained, the cyano group can be introduced via nucleophilic aromatic substitution. The reaction of a chloroquinoline with a cyanide salt, such as sodium or potassium cyanide, typically in a polar aprotic solvent, can replace the chlorine atom with a cyano group. This is particularly effective for chloro groups at the 2- and 4-positions of the quinoline ring, which are activated towards nucleophilic attack quimicaorganica.orgchemguide.co.uk.
Synthesis of Closely Related Chloroquinoline Carbonitriles as Precursors and Analogs
The synthesis of analogs and precursors, particularly those with functionalities that can be readily converted to the desired carbonitrile, is a cornerstone of quinoline chemistry.
The Vilsmeier-Haack reaction is a highly versatile and widely documented method for the synthesis of 2-chloro-3-formylquinolines, which are key precursors to the corresponding carbonitriles. ijsr.netijpcbs.com This reaction typically involves treating an N-arylacetamide (an acetanilide) with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407), most commonly N,N-dimethylformamide (DMF). rsc.orgnih.gov
The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the acetanilide (B955), followed by cyclization and chlorination to form the 2-chloroquinoline-3-carbaldehyde scaffold. rsc.org The reaction conditions generally involve adding POCl₃ to the acetanilide in DMF at low temperatures, followed by heating to around 90°C. nih.gov The use of phosphorus pentachloride (PCl₅) instead of POCl₃ has also been reported as an efficient alternative. researchgate.net This method's robustness allows for the synthesis of a wide array of substituted 2-chloroquinoline-3-carbaldehydes by simply varying the substituents on the starting acetanilide. researchgate.net
Table 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction
| Starting Acetanilide | Reagents | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Acetanilide | POCl₃, DMF | 0-5°C then 90°C, 9h | 2-Chloroquinoline-3-carbaldehyde | nih.gov |
| Substituted Acetanilides | POCl₃, DMF | Heat | Substituted 2-Chloroquinoline-3-carbaldehydes | researchgate.net |
| Acetanilide Derivatives | PCl₅, DMF | 0°C then reflux, 4h | 2-Chloroquinoline-3-carbaldehydes | researchgate.net |
| N-Arylacetamides | POCl₃, DMF | 0-5°C then 90°C | 2-Chloro-3-formylquinolines |
Halogen atoms at the 2- and 4-positions of the quinoline ring are particularly susceptible to nucleophilic substitution. quimicaorganica.org This reactivity provides a direct route to quinoline carbonitriles from their corresponding haloquinoline precursors. The reaction involves treating the chloroquinoline with a cyanide nucleophile, such as sodium or potassium cyanide, in a suitable solvent like ethanol (B145695) or DMF. libretexts.orgchemguide.co.uk
The mechanism proceeds through a nucleophilic addition-elimination pathway, where the cyanide ion attacks the carbon atom bearing the chlorine, forming a stable intermediate (Meisenheimer complex) where the negative charge is delocalized by the nitrogen atom of the ring. Subsequent elimination of the chloride ion yields the quinoline carbonitrile. quimicaorganica.org This method is a fundamental transformation in quinoline chemistry, allowing for the conversion of readily available chloroquinolines into valuable nitrile derivatives. mdpi.comnih.gov
Modern synthetic chemistry has increasingly embraced photochemical methods for their mild conditions and unique reactivity pathways. In the context of quinoline synthesis, photochemical reactions have been employed to construct the quinoline ring itself from precursors that may contain a nitrile group. For example, the photochemical cyclization of 2-(azidomethyl)-3-arylacrylonitriles using a simple lamp can produce 3-substituted quinolines. acs.org
More generally, photochemical methods have been developed for the synthesis of nitriles from other functional groups. A notable metal-free approach allows for the synthesis of various nitriles from primary alcohols or alkyl bromides using 1,4-dicyanobenzene as the cyanide source under UV irradiation. organic-chemistry.orgnih.gov While not yet widely applied specifically to the synthesis of this compound, these sustainable photochemical strategies represent a promising future direction for the cyanation of functionalized quinoline intermediates. organic-chemistry.org
Palladium-Catalyzed Coupling Reactions in Quinoline Chemistry
Palladium-catalyzed reactions are powerful tools for the construction of complex organic molecules, and they have been extensively applied to the synthesis of quinoline scaffolds. nih.govnih.gov These reactions, often requiring an external oxidant to regenerate the active palladium(II) catalyst, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The versatility of palladium catalysis allows for the synthesis of a wide range of substituted quinolines, including those that are difficult to access through traditional methods. nih.gov
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and broad substrate scope. mdpi.comnih.gov This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is a reliable method for forming carbon-carbon bonds. nih.gov In the context of quinoline chemistry, the Suzuki coupling has been instrumental in the synthesis of various derivatives. For instance, the reaction of 6-bromo-2-chloroquinoline (B23617) with arylboronic acids proceeds selectively at the 6-bromo position, demonstrating the chemoselectivity of this method. rsc.org
The choice of catalyst and ligands is crucial for the success of Suzuki couplings, especially with challenging substrates like electron-rich or sterically hindered aryl halides. rsc.org For example, the use of tricyclohexylphosphine (B42057) or tri-tert-butylphosphine (B79228) as ligands can significantly improve the efficiency of coupling reactions involving pyridines and other nitrogen-containing heterocycles. rsc.org
Table 1: Examples of Suzuki Coupling Reactions in Quinoline Synthesis
| Quinoline Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Phenylboronic acid | Pd(OAc)2, PPh3 | K2CO3 | Toluene/Water | 6-Phenyl-2-chloroquinoline | N/A | rsc.org |
| 2-Chloropyridine | 3-Pyridylboronic acid | Pd2(dba)3, PCy3 | K3PO4 | Dioxane/Water | 2,3'-Bipyridine | >95 | rsc.org |
| 4-(2-Bromophenoxy)quinoline | Phenylboronic acid | Pd(OAc)2 | K2CO3 | NMP | 2-Phenyl-benzofuro[3,2-c]quinoline | 83 | acs.org |
| 2-Chlorochromone | Arylboronic acids | Pd(PPh3)4 | Cs2CO3 | Toluene | Flavones | 68-72 | nih.gov |
N/A: Not Available
The Ullmann reaction is a classical method for the formation of carbon-carbon and carbon-heteroatom bonds, typically involving copper catalysis at elevated temperatures. organic-chemistry.org While traditional Ullmann conditions can be harsh, modern advancements have led to milder and more efficient protocols, often employing ligands to enhance the reactivity of the copper catalyst. oregonstate.edu These reactions are particularly useful for the synthesis of biaryls and diaryl ethers. organic-chemistry.orgoregonstate.edu
In the context of quinoline synthesis, Ullmann-type couplings can be employed to introduce various substituents onto the quinoline core. For example, the copper-catalyzed coupling of aryl halides with amines or alcohols can be used to synthesize N-aryl and O-aryl quinoline derivatives. researchgate.netmdpi.com Microwave-assisted Ullmann couplings have also been developed, offering significantly reduced reaction times. nih.gov
Table 2: Examples of Ullmann Cross-Coupling Reactions
| Aryl Halide | Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| Bromaminic acid | Alkyl/Aryl amines | Cu(0) | Phosphate buffer | Water | Amino-substituted anthraquinones | N/A | nih.gov |
| Aryl halides | Malonates | CuI | Cs2CO3 | DMSO | α-Aryl esters | N/A | organic-chemistry.org |
| Arenediazonium o-benzenedisulfonimides | Primary aliphatic amines | [Cu(CH3CN)4]PF6, 1,10-phenanthroline | N/A | N/A | N-Alkylanilines | up to 85 | mdpi.com |
N/A: Not Available
Pfitzinger Reaction for Related Quinoline Carboxylic Acid Derivatives
The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of the amide bond in isatin, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline product. wikipedia.orgijsr.net This method has been widely used for the synthesis of a variety of substituted quinoline-4-carboxylic acids, which are important precursors for many biologically active compounds. researchgate.netijsr.net
However, a limitation of the Pfitzinger reaction is that isatins with functional groups that are unstable under basic conditions cannot be used. acs.orgnih.gov To address this, modifications such as the Doebner reaction, which involves the reaction of an aniline, a benzaldehyde, and pyruvic acid, have been developed. acs.orgnih.gov
Reactions Involving Isocyanides with Chloroquinoline Substrates
Palladium-catalyzed reactions involving the insertion of isocyanides provide a novel and efficient route to various quinoline derivatives. rsc.org This strategy allows for the direct construction of the quinoline ring system from simple and readily available starting materials. rsc.org The reaction of 2-chloroquinoline-3-carbonitriles with isocyanides in the presence of a palladium catalyst can lead to different products depending on the steric hindrance of the isocyanide. researchgate.net Less hindered isocyanides yield 1-imino-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives, while more hindered isocyanides like tert-butyl isocyanide produce 3-cyanoquinoline-2-carboxamides. researchgate.net
Furthermore, the reaction of chloroquinoline-3-carbonitriles with ethyl isocyanoacetate in the presence of cesium carbonate leads to the formation of imidazo[1,5-a]quinoline (B8571028) derivatives. researchgate.net In a unique transformation, tosylmethyl isocyanide reacts under similar conditions to produce 2-tosyl-3-cyanoquinolines. researchgate.net
Conversion of Carbaldehyde to Nitrile Functional Groups
The conversion of a carbaldehyde functional group to a nitrile is a common transformation in organic synthesis. In the context of quinoline chemistry, 2-chloroquinoline-3-carbaldehyde can be converted to 2-chloroquinoline-3-carbonitrile. rsc.org This transformation can be achieved through a two-step process. First, the carbaldehyde is condensed with hydroxylamine hydrochloride to form the corresponding oxime. rsc.org Subsequent treatment of the oxime with a dehydrating agent, such as thionyl chloride in DMF, affords the desired nitrile. rsc.org Another method involves the direct treatment of the carbaldehyde with aqueous ammonia in the presence of ceric ammonium nitrate. rsc.org
KOtBu-Mediated Reactions for Quinolines
Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base that has found widespread use in organic synthesis. It can mediate a variety of reactions, including cyclizations and annulations, to form heterocyclic compounds. rsc.orgrsc.org KOtBu has been shown to be effective in promoting the synthesis of quinazolinobenzoxazepines from 2-aminobenzonitriles and 2-(2-bromoethoxy)benzaldehydes in a cost-effective manner. rsc.orgrsc.org The role of KOtBu in these reactions can be complex, sometimes acting as a base to deprotonate a substrate and in other cases being involved in electron transfer processes. acs.org
Advanced Synthetic Strategies and Catalytic Systems in Quinoline Carbonitrile Preparation
The synthesis of quinoline carbonitriles, including halogenated derivatives like this compound, has evolved significantly from classical methods. Modern approaches prioritize efficiency, selectivity, and sustainability through the use of sophisticated catalytic systems and innovative reaction pathways. mdpi.comnih.gov These advanced strategies often involve nanocatalysts, transition metal complexes, and novel cyanation techniques to construct the quinoline core and introduce the nitrile functional group. mdpi.comacs.org
One of the most prominent advanced strategies is the use of nanocatalysts in one-pot synthesis protocols. nih.gov These methods offer advantages such as high yields, shorter reaction times, mild reaction conditions, and the ability to recover and reuse the catalyst. acs.org The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a common route for quinoline synthesis that has been significantly improved by novel catalysts. nih.govtubitak.gov.tr
Transition metal-catalyzed reactions, particularly those involving palladium, copper, rhodium, and cobalt, have also become central to modern quinoline synthesis. mdpi.comnumberanalytics.com These catalysts facilitate key bond-forming steps, such as C–H bond activation and cross-coupling reactions, enabling the construction of complex quinoline scaffolds from readily available precursors. mdpi.com For instance, rhodium catalysts can mediate the ortho-C–H bond activation of aromatic amines for subsequent cyclization, while copper catalysts are effective in cascade reactions to produce substituted quinolines. mdpi.comorganic-chemistry.org
The introduction of the carbonitrile group at the C2-position of the quinoline ring often represents a separate strategic challenge. Advanced methods are moving beyond harsh, traditional cyanating agents. Oxidative cyanation techniques, including the Reissert-Henze type reaction on quinoline N-oxides, provide a regioselective route to 2-cyanoquinolines. youtube.com This involves the activation of the N-oxide followed by nucleophilic attack of a cyanide source. youtube.com
The application of heterogeneous nanocatalysts has marked a significant advancement in quinoline synthesis, particularly through the Friedländer reaction. These catalysts offer high surface area and unique electronic properties, leading to enhanced catalytic activity. nih.gov Magnetically separable nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄) and functionalized iron oxide (Fe₃O₄), are particularly advantageous as they can be easily removed from the reaction mixture and reused, aligning with the principles of green chemistry. nih.govnih.gov
Research has demonstrated the efficacy of various nanocatalysts under different conditions. For example, NiO nanoparticles have been shown to be highly efficient for Friedländer synthesis in ethanol, achieving high yields in very short reaction times. nih.gov Similarly, magnetic iron oxide nanoparticles functionalized with acidic ionic liquids have been used for the one-pot synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov These nanocatalytic systems often allow for the synthesis of a wide range of quinoline derivatives by accommodating various substituents on the aromatic rings. acs.orgnih.gov
Table 1: Performance of Various Nanocatalysts in the Synthesis of Quinoline Derivatives
| Catalyst | Reaction Type | Key Conditions | Product Type | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| CuFe₂O₄ Nanoparticles | Friedländer Synthesis | Reflux in H₂O, 80 °C | Polysubstituted Quinolines | 92 | nih.gov |
| NiO Nanoparticles | Friedländer Synthesis | Reflux in Ethanol, 80 °C | Polysubstituted Quinolines | 95 | nih.gov |
| Fe₃O₄@PS-Arg MNPs | One-pot, three-component | Ethanol, room temp. | 2-Amino-4-arylbenzo[h]quinoline-3-carbonitriles | 88–95 | nih.gov |
| Fe₃O₄-IL-HSO₄ | Friedländer Synthesis | Solvent-free, 80 °C | Polysubstituted Quinolines | High | nih.gov |
| ZnO/CNT | Friedländer Condensation | Solvent-free | Various Quinolines | 24–99 | nih.gov |
Note: Yields are as reported in the cited literature and may vary based on specific substrates.
Transition metal catalysis provides powerful tools for assembling the quinoline ring system through mechanisms like C-H activation and cascade cyclizations. These methods offer high atom economy and functional group tolerance.
Cobalt Catalysis: Ligand-free cobalt catalysts have been used for the cyclization of 2-aminoaryl alcohols with ketones or nitriles under mild conditions to afford quinolines. This approach is valuable for its simplicity and efficiency. mdpi.com
Copper Catalysis: Copper-catalyzed reactions have been developed for the synthesis of functionalized quinolines. One notable example is a cascade reaction involving anthranils and saturated ketones, where copper acetate (B1210297) facilitates the in-situ generation of 3-substituted quinoline derivatives. mdpi.com Another efficient protocol involves a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid under aerobic conditions to yield 2-substituted quinolines. organic-chemistry.org
Rhodium Catalysis: Rhodium complexes have been employed to catalyze the synthesis of substituted quinolines through a cascade C–H activation and heteroannulation process. The catalyst plays a dual role in activating the C-H bond of an aromatic amine and mediating the subsequent cyclization. mdpi.com
Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be adapted for quinoline synthesis. This involves coupling an aryl halide with an aryl boronic acid to form a biaryl intermediate that subsequently cyclizes to form the quinoline scaffold. numberanalytics.com
Table 2: Examples of Transition Metal-Catalyzed Quinoline Synthesis
Reaction Pathways and Mechanistic Investigations of 6 Chloroquinoline 2 Carbonitrile
Reactivity of the Chloro Substituent in 6-Chloroquinoline-2-carbonitrile
The chlorine atom at the 6-position of the quinoline (B57606) ring is susceptible to nucleophilic displacement, a reaction characteristic of haloheteroarenes.
Nucleophilic Displacement Studies
The chlorine atom on the quinoline ring can be substituted by various nucleophiles. For instance, in analogous 2-chloroquinoline (B121035) systems, the chlorine atom is readily replaced by oxygen, nitrogen, and sulfur nucleophiles. nih.gov This reactivity is attributed to the electron-withdrawing nature of the quinoline ring system, which activates the chloro-substituent towards nucleophilic attack. Studies on related chloroquinolines have shown that the presence of a chlorine atom significantly alters the reactive nature of the quinoline moiety. researchgate.net
In a broader context, nucleophilic substitution reactions on chloroquinolines are well-documented. For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution at the 4-position with nucleophiles such as those involved in hydrazination, azidation, and amination. mdpi.com Similarly, 2-chloroquinoline-3-carbaldehyde (B1585622) reacts with thiomorpholine (B91149) via nucleophilic substitution of the chlorine atom. rsc.orgnih.gov Computational studies on molecules containing a 2-chloroquinoline moiety have modeled the covalent bond formation between the quinoline and a cysteine residue, indicating a nucleophilic substitution mechanism where the cysteine acts as the nucleophile. nih.gov
| Reactant | Nucleophile | Product | Reference |
|---|---|---|---|
| 2-chloroquinoline-3-carboxaldehyde | Cysteine | Covalently bound quinoline-cysteine adduct | nih.gov |
| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648), Azide (B81097), Amines | 4-substituted quinolin-2-ones | mdpi.com |
| 2-chloroquinoline-3-carbaldehyde | Thiomorpholine | 2-thiomorpholino-quinoline-3-carbaldehyde | rsc.orgnih.gov |
Reactivity of the Carbonitrile Functional Group
The carbonitrile (or cyano) group at the 2-position of the quinoline is a versatile functional group that can undergo hydrolysis to form carboxylic acids or be reduced to amines.
Hydrolysis Pathways to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be catalyzed by either acid or base. libretexts.orgchemistrysteps.comchemguide.co.uklibretexts.org The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.comchemguide.co.uk
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. libretexts.org This leads to the formation of a protonated amide after a series of proton transfers and resonance stabilization. libretexts.org Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgyoutube.com
In a basic medium, a strong nucleophile like a hydroxide (B78521) ion directly attacks the carbon atom of the nitrile. chemistrysteps.comlibretexts.org This forms an imidic acid intermediate after protonation, which then tautomerizes to the more stable amide. chemistrysteps.com The amide is then hydrolyzed to a carboxylate salt and ammonia (B1221849). chemistrysteps.comchemguide.co.uk To obtain the free carboxylic acid, the final solution must be acidified. libretexts.orgchemguide.co.uk
| Condition | Reagents | Intermediate | Final Product (before workup) | Reference |
|---|---|---|---|---|
| Acidic | Dilute acid (e.g., HCl, H₂SO₄), Heat | Amide | Carboxylic acid and Ammonium salt | libretexts.orgchemguide.co.uk |
| Alkaline | Aqueous alkali (e.g., NaOH), Heat | Amide | Carboxylate salt and Ammonia | libretexts.orgchemistrysteps.comchemguide.co.uk |
Reduction to Amine Derivatives
The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine. chemguide.co.ukwikipedia.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukwikipedia.orgyoutube.com
Lithium aluminum hydride is a potent reducing agent that can effectively convert nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction typically occurs in an ether solvent, followed by an acidic workup. libretexts.orgchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own. youtube.com
Catalytic hydrogenation is another widely used method for nitrile reduction. wikipedia.org This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel, at elevated temperature and pressure. chemguide.co.ukwikipedia.org The choice of catalyst is crucial to selectively produce the primary amine and avoid the formation of secondary and tertiary amines as byproducts. wikipedia.org Other reagents like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride have also been shown to effectively reduce a variety of nitriles. organic-chemistry.org
| Reagent | Conditions | Reference |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Ethoxyethane (diethyl ether) solution, followed by acid workup | libretexts.orgchemguide.co.uk |
| Hydrogen gas (H₂) with metal catalyst | Palladium, Platinum, or Nickel catalyst; elevated temperature and pressure | chemguide.co.ukwikipedia.org |
| Diisopropylaminoborane with LiBH₄ (catalytic) | - | organic-chemistry.org |
Intermolecular and Intramolecular Cyclization Reactions Involving this compound and its Analogs
The reactive sites on this compound and its analogs can participate in various cyclization reactions to form fused heterocyclic systems. For instance, analogs like 2-chloroquinoline-3-carbaldehyde undergo intramolecular cyclization upon heating with formamide (B127407) and formic acid to yield pyrrolo[3,4-b]quinolin-3-one. nih.gov
In other related quinoline systems, intermolecular cyclization is a common strategy for synthesizing more complex molecules. The reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenyl hydrazine leads to a Schiff base that undergoes intramolecular cyclization to form a pyrazolo[3,4-b]quinoline derivative. rsc.org Another example involves the reaction of 2-chloroquinoline-3-carbaldehyde with azidotrimethylsilane, which proceeds through nucleophilic substitution followed by ring-chain azido-tautomerization and nucleophilic addition to form a tetrazolo[1,5-a]quinoline (B14009986) system. rsc.org
Furthermore, quinoline derivatives can be key intermediates in multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, to construct fused heterocyclic systems. rsc.org The synthesis of quinoline-triazole hybrids through "click chemistry" is another example of intermolecular cyclization, where a quinoline azide reacts with an alkyne to form a 1,2,3-triazole ring. nih.gov
Mechanistic Characterization of Key Transformation Steps
The mechanisms of the key reactions involving this compound and its analogs have been investigated.
The nucleophilic aromatic substitution (SNAr) of the chloro group is a key step. The mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a Meisenheimer complex as a resonance-stabilized intermediate. The departure of the chloride ion then yields the substituted product. The electron-withdrawing nature of the quinoline ring system facilitates this process.
The hydrolysis of the carbonitrile group proceeds through a well-defined mechanism. In acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This is followed by the nucleophilic attack of water, a proton transfer, and tautomerization to form an amide intermediate. chemistrysteps.com The amide is then further hydrolyzed to the carboxylic acid. The base-catalyzed mechanism begins with the nucleophilic addition of a hydroxide ion to the nitrile carbon, leading to an imidic acid intermediate that tautomerizes to an amide, which is subsequently hydrolyzed. chemistrysteps.com
The reduction of the nitrile group with hydrides like LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. This process occurs twice, and the resulting intermediate is then protonated during the workup to give the primary amine. libretexts.org
Cyclization reactions often involve a sequence of steps. For example, the formation of tetrazolo[1,5-a]quinoline involves an initial SNAr reaction, followed by a ring-chain azido-tautomerization and a final intramolecular nucleophilic addition. rsc.org The formation of pyrrolo[3,4-b]quinolinone from 2-chloroquinoline-3-carbaldehyde involves the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, followed by the elimination of HCl. nih.gov
Elucidation of Reaction Intermediates
Direct experimental elucidation of reaction intermediates for this compound is not extensively documented in current literature. However, mechanistic pathways proposed for analogous compounds provide a strong basis for understanding its potential transformations.
In copper-catalyzed cascade reactions of the isomeric 2-chloroquinoline-3-carbonitriles with benzyl (B1604629) amines, a plausible sequence of intermediates is suggested. The reaction is believed to proceed through an initial Ullmann-coupling, followed by the conversion of the nitrile group into an amide intermediate. rsc.org Subsequent nucleophilic addition of the amide nitrogen onto an iminium carbon intermediate, followed by air oxidation, leads to the final cyclized product. rsc.org This pathway highlights the potential for amide and iminium species as key transient structures in reactions involving the cyano group of chloroquinoline carbonitriles.
Kinetic Studies and Rate-Determining Steps
Comprehensive kinetic studies to determine the rate-determining steps for reactions involving this compound have not been reported in the surveyed scientific literature. Such investigations would be necessary to fully understand the factors governing its reactivity and to optimize synthetic protocols. For related compounds, suggestions have been made to perform kinetic studies to identify rate-limiting steps, indicating this is an area requiring further research.
Photochemical Reaction Mechanisms
There is no available information in the reviewed literature concerning the photochemical reaction mechanisms of this compound.
Radical-Induced Rearrangement Pathways
Information regarding radical-induced rearrangement pathways for this compound is not available in the current body of scientific literature.
Role of this compound as a Chemical Building Block in Heterocyclic Synthesis
This compound and its isomers are valuable precursors for the synthesis of a wide range of fused heterocyclic systems, owing to the reactive nature of the C2-cyano and C6-chloro substituents.
The compound has been utilized as a key intermediate in the synthesis of 1,2,4-oxadiazole (B8745197) substituted piperidine (B6355638) and piperazine (B1678402) derivatives, which are investigated as Smoothened (Smo) antagonists for potential therapeutic applications. google.comgoogle.com In one documented procedure, the precursor, 6-chloro-quinoline 1-oxide, is converted to this compound using trimethylsilyl (B98337) cyanide and dimethylcarbamoyl chloride. google.comgoogle.com The resulting carbonitrile is then further elaborated to construct the final complex molecules. Additionally, this compound has been shown to react with thioacetic acid in the presence of calcium hydride, demonstrating the reactivity of its functional groups. uni-marburg.de
The utility of the chloroquinoline carbonitrile scaffold is further exemplified by studies on its isomers. Research on 2-chloroquinoline-3-carbonitriles has shown they are effective building blocks for creating pyrimido[4,5-b]quinoline systems, which are of significant interest due to their biological activities. rsc.orgnih.gov
Key synthetic strategies include:
Copper-Catalyzed Cascade Reactions: 2-chloroquinoline-3-carbonitriles react with benzyl amines in the presence of a copper catalyst (e.g., CuI) and sodium hydroxide under aerobic conditions to yield pyrimido[4,5-b]quinoline-4-ones. rsc.org This one-pot reaction involves multiple sequential steps, including C-N bond formation and cyclization. rsc.orgrsc.org
Cyclization with Binucleophiles: The reaction of 2-chloroquinoline-3-carbonitriles with various binucleophiles like guanidine (B92328) hydrochloride, urea, and thiourea (B124793) provides access to differently substituted pyrimido[4,5-b]quinolines. nih.gov These reactions can be facilitated by ultrasound irradiation, often leading to good yields in simplified procedures. nih.gov
These examples underscore the versatility of the chloroquinoline carbonitrile framework as a platform for generating molecular diversity and constructing complex, fused heterocyclic compounds.
Interactive Data Table: Reactions of Chloroquinoline Carbonitriles in Heterocyclic Synthesis
| Starting Material | Reagents | Catalyst/Conditions | Product Type | Source(s) |
| This compound | Thioacetic acid, Calcium Hydride | Heat (80 °C) | Thioacetic acid derivative | uni-marburg.de |
| 6-Chloro-quinoline 1-oxide | Trimethylsilyl cyanide, Dimethylcarbamoyl chloride | Dichloromethane | This compound | google.comgoogle.com |
| 2-Chloroquinoline-3-carbonitriles | Benzyl amines, Sodium Hydroxide | CuI, DMSO, 100 °C, Air | Pyrimido[4,5-b]quinoline-4-ones | rsc.org |
| 2-Chloroquinoline-3-carbonitriles | Guanidine hydrochloride, Urea, or Thiourea | Ultrasound irradiation | Pyrimido[4,s-b]quinoline-4-ones | nih.gov |
Biological and Medicinal Chemistry Research of 6 Chloroquinoline 2 Carbonitrile and Its Derivatives
Antimicrobial Activity Investigations
The quinoline (B57606) nucleus is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netapjhs.com Modifications to the quinoline ring, including the synthesis of carbonitrile derivatives, have been explored to generate compounds with potent and broad-spectrum activity. nih.govresearchgate.net
Derivatives of the quinoline scaffold have demonstrated significant antibacterial properties against a range of pathogens. biointerfaceresearch.com Research into quinoline-2-one and quinoline-3-carbonitrile derivatives has revealed promising activity against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.comnih.gov
Newly synthesized quinoline-3-carbonitrile derivatives have shown moderate to good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.13 to 100 μM. biointerfaceresearch.com One study highlighted a specific quinoline-3-carbonitrile derivative (QD4) as a valuable candidate for developing broad-spectrum antibacterial agents. nih.govresearchgate.net Similarly, a series of quinoline-2-one derivatives showed significant action against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE). nih.govnih.gov Compound 6c from this series was particularly effective, with MIC values of 0.75 μg/mL against MRSA and VRE. nih.gov
Another study focused on hybrid molecules, linking a quinolone fragment to a quinoline core, which resulted in a compound (5d ) with potent effects against most tested Gram-positive and Gram-negative strains, showing MIC values from 0.125–8 μg/mL. nih.gov The broad-spectrum activity of quinolone analogs is attributed to their favorable pharmacokinetics and their ability to inhibit essential bacterial enzymes. nih.gov
| Compound/Derivative Class | Bacterial Strains | Reported Activity (MIC) | Source |
|---|---|---|---|
| Quinoline-3-carbonitrile derivatives | Various Gram-positive and Gram-negative | 3.13 to 100 μM | biointerfaceresearch.com |
| Quinoline-2-one derivative (6c) | MRSA, VRE | 0.75 μg/mL | nih.gov |
| Quinolone-quinoline hybrid (5d) | Various Gram-positive and Gram-negative | 0.125–8 μg/mL | nih.gov |
| Quinoline derivatives (general) | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 µg/mL | tandfonline.com |
Inspired by the natural antifungal properties of quinine, researchers have designed and synthesized numerous quinoline derivatives to combat fungal infections. nih.govacs.org These investigations have yielded compounds with significant efficacy against various phytopathogenic fungi and human fungal pathogens. scilit.commdpi.comnih.gov
Studies have shown that certain quinoline derivatives exhibit potent fungicidal activity, particularly against Sclerotinia sclerotiorum. nih.govscilit.commdpi.com For instance, compounds 3f-4 and 3f-28 displayed superior in vitro fungicidal activity with EC₅₀ values of 0.41 μg/mL and 0.55 μg/mL, respectively. nih.govacs.org The mechanism of these compounds involves disrupting cell membrane permeability and inhibiting sclerotia formation. nih.gov Other fluorinated quinoline analogs also showed good activity (>80% inhibition at 50 μg/mL) against S. sclerotiorum. mdpi.com
Against human pathogens, quinoline derivatives demonstrated selective action. Some compounds were active against Candida species, while others showed efficacy against dermatophytes. nih.gov For example, compound 5 in one study showed a strong anti-dermatophytic effect with a geometric mean MIC of 19.14 μg/ml and a favorable toxicological profile, marking it as a candidate for developing new treatments for dermatophytosis. nih.gov
| Compound/Derivative Class | Fungal Strain | Reported Activity | Source |
|---|---|---|---|
| Compound 3f-4 | Sclerotinia sclerotiorum | EC₅₀ = 0.41 μg/mL | nih.govacs.org |
| Compound 3f-28 | Sclerotinia sclerotiorum | EC₅₀ = 0.55 μg/mL | nih.govacs.org |
| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | S. sclerotiorum | >80% inhibition at 50 μg/mL | mdpi.com |
| Quinoline derivative (Compound 5) | Dermatophytes | GM MIC = 19.14 μg/ml | nih.gov |
| Quinoline derivative (Compound 2) | Candida spp. | GM MIC = 50 μg/ml | nih.gov |
Antioxidant Potential and Free Radical Scavenging Assays
Quinoline derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals, which are implicated in various chronic diseases. mdpi.comiau.irresearchgate.net The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.commdpi.com
The antioxidant activity of quinoline derivatives is closely linked to their chemical structure, particularly the presence and position of substituent groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃). nih.govnih.gov For instance, quinoline-hydrazone derivatives containing an -OH group have shown stronger antioxidant activity than related compounds without it, as the hydroxyl group can donate a hydrogen atom to scavenge radicals. nih.gov In one study, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives showed significant radical scavenging activity, with compound 1g exhibiting 92.96% scavenging in a DPPH assay. researchgate.net
Other studies have synthesized and evaluated novel quinoline derivatives, with some showing better radical scavenging ability than reference compounds like Trolox but less than ascorbate. mdpi.commdpi.com The scavenging potential can be significant; for example, caffeic acid-quinoline derivatives demonstrated good antioxidant properties, with a radical scavenging percentage higher than caffeic acid itself. mdpi.com However, the antioxidant activity can be weak in some derivatives, as indicated by high IC₅₀ values in DPPH assays. nih.gov
| Compound/Derivative Class | Assay | Reported Activity | Source |
|---|---|---|---|
| 2-chloroquinoline-3-carbaldehyde (1g) | DPPH | 92.96% scavenging | researchgate.net |
| 2-chloroquinoline-3-carbaldehydes (1b, 1c) | DPPH | ~85% scavenging | researchgate.net |
| Quinoline-hydrazone derivative | DPPH | IC₅₀ = 843.52 ppm (considered weak) | nih.gov |
| Caffeic acid-quinoline derivatives (4-6) | DPPH | Higher scavenging % than caffeic acid (63.9%) | mdpi.com |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH | EC₅₀ = 7.5 μM | nih.gov |
Modulation of Enzyme and Receptor Activity
Derivatives of 6-chloroquinoline-2-carbonitrile are actively researched for their ability to modulate key biological targets, including protein kinases and microbial enzymes, which are crucial in cancer and infectious diseases.
The quinoline scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy. nih.gov Derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Cyclin-Dependent Kinases 8 and 19 (CDK8/19).
EGFR/HER-2 Inhibition: Dual targeting of EGFR and HER-2 is a validated strategy for treating solid tumors. rsc.org The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds was one of the first groups developed as EGFR inhibitors. nih.gov More recently, a series of quinoline-based derivatives were designed as dual EGFR/HER-2 inhibitors. nih.govrsc.org Compound 5a from this series was identified as a highly effective dual-target inhibitor with IC₅₀ values of 71 nM for EGFR and 31 nM for HER-2. researchgate.net This compound's efficacy was superior to the reference drug erlotinib (B232) against EGFR. researchgate.net Other hybrid derivatives containing the quinoline nucleus have also shown potent EGFR inhibition at nanomolar concentrations. nih.gov
CDK8/19 Mediator Kinase Inhibition: The Mediator complex, particularly its kinase module components CDK8 and its paralog CDK19, are key regulators of gene transcription and have emerged as promising targets for cancer therapy. nih.govnih.gov Structure-guided design has led to the development of quinoline-based derivatives to improve the potency and metabolic stability of earlier inhibitors. nih.govacs.org An optimized quinoline-6-carbonitrile-based compound, 20a (Senexin C) , demonstrated potent and highly selective CDK8/19 inhibitory activity. nih.govnih.govacs.org Senexin C was found to be more metabolically stable and showed good oral bioavailability with a strong tumor-enrichment profile. nih.govacs.org
| Compound/Derivative | Target Kinase | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound 5a | EGFR | 71 nM | researchgate.net |
| Compound 5a | HER-2 | 31 nM | researchgate.net |
| Schiff's base quinoline derivative (50) | EGFR | 0.12 ± 0.05 μM | nih.gov |
| Senexin C (20a) | CDK8/19 | Potent and selective inhibition | nih.govnih.govacs.org |
| H-22 | EGFRWT | 64.8 nM | nih.gov |
| H-22 | c-Met | 137.4 nM | nih.gov |
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes for DNA replication and are the primary targets for the quinolone class of antibiotics. nih.govwikipedia.org Inhibition of these enzymes leads to the rapid death of the bacterial cell. wikipedia.org
Structurally novel sets of quinoline derivatives have been developed as potent dual inhibitors of both DNA gyrase and topoisomerase IV. nih.gov Molecular docking studies on active quinoline-3-carbonitrile derivatives revealed that their probable mechanism of action is the inhibition of DNA gyrase. nih.govresearchgate.net For example, the most active compound in one study, QD4 , showed a strong interaction with the target DNA gyrase enzyme. nih.govresearchgate.net Another study reported that a hybrid compound, 5d , might target both bacterial Topoisomerase IV and LptA proteins, contributing to its broad-spectrum antibacterial effect. nih.gov
In addition to bacterial enzymes, some quinoline derivatives have been investigated as inhibitors of human topoisomerases, which are targets in cancer therapy. nih.govmdpi.com Indeno[1,2-c]quinoline derivatives were found to act as dual inhibitors of human topoisomerase I and II. nih.gov Another pyrazolo[4,3-f]quinoline derivative, compound 2E , was highly active in preventing topoisomerase IIα catalytic activity, showing 88.3% inhibition, which was comparable to the standard drug etoposide. mdpi.com
| Compound/Derivative Class | Target Enzyme | Reported Effect | Source |
|---|---|---|---|
| Quinoline-3-carbonitrile (QD4) | Bacterial DNA Gyrase | Good interaction with the target enzyme | nih.govresearchgate.net |
| Novel quinoline derivatives | Bacterial DNA Gyrase and Topoisomerase IV | Potent dual-targeting inhibitors | nih.gov |
| Quinolone-quinoline hybrid (5d) | Bacterial Topoisomerase IV | Potential targeting of the protein | nih.gov |
| Indeno[1,2-c]quinoline derivatives | Human Topoisomerase I & II | Dual inhibition activity | nih.gov |
| Pyrazolo[4,3-f]quinoline (2E) | Human Topoisomerase IIα | 88.3% inhibition of enzyme activity | mdpi.com |
Interaction with Metabolic Enzymes (e.g., DHODH, Plasmodium LDH Receptor)
Derivatives of the quinoline scaffold have been investigated for their interactions with crucial metabolic enzymes in pathogens and humans. One such enzyme is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov The inhibitor binding site of human DHODH features a hydrophobic entrance and a more polar end, which accommodate different parts of inhibitor molecules. nih.gov For instance, the binding of inhibitors like brequinar (B1684385) involves hydrophobic interactions with specific amino acid residues. nih.gov
In the context of malaria, the interaction between quinoline derivatives and Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) has been studied. A photoreactive analog of chloroquine (B1663885) was found to specifically label a 33 kDa protein in the parasite, which was identified as PfLDH. nih.gov While chloroquine itself did not significantly inhibit the enzymatic activity of purified PfLDH, it was shown to protect the enzyme from inhibition by free heme, suggesting a specific interaction. nih.gov
Antiprotozoal Activities (e.g., Antimalarial, Antileishmanial)
The quinoline core is a well-established pharmacophore in antiprotozoal drug discovery, particularly for antimalarial agents.
Antimalarial Activity: Derivatives of 6-chloroquinoline (B1265530) have demonstrated significant potential against malaria parasites, including chloroquine (CQ)-resistant strains. nih.gov For example, a series of 6-chloro-2-arylvinylquinolines showed potent, low nanomolar activity against the CQ-resistant Dd2 strain of P. falciparum. nih.gov The most promising compound from this series, compound 24 , not only acts rapidly against the asexual blood stages of the parasite but also shows potential to block malaria transmission. nih.gov Other studies have identified quinoline derivatives with excellent in vitro antimalarial activity, with IC₅₀ values ranging from 0.014 to 5.87 μg/mL against P. falciparum. mdpi.com Specifically, compounds 4b, 4g, 4i , and 12 showed superior activity compared to chloroquine. mdpi.com Furthermore, novel chloroquine derivatives, SKM13 and SKM14 , were synthesized with modified side chains, and SKM13 was found to be 1.28-fold more effective than chloroquine against a CQ-resistant strain. researchgate.net In an in vivo mouse model, SKM13 completely inhibited the growth of Plasmodium berghei and increased the survival rate to 100%. researchgate.net
| Compound/Derivative Class | Activity | Model/Strain | Key Findings | Citations |
| 6-Chloro-2-arylvinylquinolines | Antimalarial | P. falciparum (CQ-resistant Dd2) | Potent, low nanomolar activity; excellent selectivity. | nih.gov |
| Compound 24 (arylvinylquinoline) | Antimalarial | P. falciparum | Fast-acting, transmission-blocking potential. | nih.gov |
| Quinolines 4b, 4g, 4i, 12 | Antimalarial | P. falciparum | IC₅₀ values from 0.014–5.87 μg/mL; more active than chloroquine. | mdpi.com |
| SKM13 (Chloroquine derivative) | Antimalarial | P. falciparum (CQ-resistant) | 1.28-fold more effective than chloroquine. | researchgate.net |
| SKM13 (Chloroquine derivative) | Antimalarial | P. berghei (in vivo) | Completely inhibited parasite growth. | researchgate.net |
| Chloroquinoline based chalcones | Antimalarial | P. falciparum (3D7 strain) | Relatively low activity compared to chloroquine. | nih.gov |
| GF1059 (Chloroquinoline derivative) | Antileishmanial | L. infantum & L. amazonensis | High selectivity index against promastigotes and amastigotes. | nih.gov |
| Compounds 2c, 2d, 4i | Antiprotozoal | T. b. rhodesiense | Submicromolar activity (EC₅₀: 0.19-0.8 µM). | nih.gov |
| Compounds 3d, 4i | Antileishmanial | Leishmania | IC₅₀ values of 8.83 and 10 µM, respectively. | uantwerpen.be |
Antileishmanial Activity: The versatility of the quinoline scaffold extends to activity against other protozoa like Leishmania. Styrylquinoline derivatives are known to possess antileishmanial properties. nih.gov A specific chloroquinoline derivative, GF1059 (7-chloro-N,N-dimethylquinolin-4-amine), was highly effective against Leishmania infantum and Leishmania amazonensis, with a high selectivity index for the parasite over mammalian cells. nih.gov This compound was also effective in treating infected macrophages. nih.gov Other quinoline derivatives have shown antileishmanial activity, with compounds 3d and 4i exhibiting IC₅₀ values of 8.83 and 10 µM, respectively. uantwerpen.be Novel quinoline derivatives incorporating arylnitro and aminochalcone moieties have also demonstrated broad-spectrum antiprotozoal activity against parasites responsible for leishmaniasis, sleeping sickness, and Chagas disease. nih.gov
Antiviral and Anti-HIV Activity Profiles
The structural framework of quinoline is a key component in a variety of antiviral agents. mdpi.com
General Antiviral Activity: Novel quinoline derivatives have been shown to inhibit dengue virus serotype 2 (DENV2) in a dose-dependent manner, functioning in the low to sub-micromolar range. mdpi.comresearchgate.netnih.gov These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, likely acting at an early stage of the infection. researchgate.netnih.gov Derivatives of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one also exhibited potent anti-hepatitis B virus (HBV) activity. nih.gov The most promising compound, 44 , significantly inhibited the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), as well as the replication of HBV DNA. nih.gov
Anti-HIV Activity: Specific quinoline derivatives have emerged as potent inhibitors of the human immunodeficiency virus (HIV). 6-Aminoquinolone derivatives have been identified as effective anti-HIV agents, with some showing inhibitory concentrations (IC₅₀) in the range of 0.0087-0.7 µg/mL in various cell lines. nih.gov These compounds act at a post-integration step in the HIV replication cycle by inhibiting the Tat-mediated transcription process. nih.govresearchgate.net Molecular docking studies have also explored quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with chloro- and bromo-substituted quinolines showing potential cytotoxicity against HIV-RT. nih.gov
| Compound/Derivative Class | Activity | Virus/Target | Key Findings | Citations |
| Quinoline derivatives 1 and 2 | Antiviral | Dengue virus serotype 2 (DENV2) | Dose-dependent inhibition; impaired viral envelope glycoprotein accumulation. | mdpi.comresearchgate.netnih.gov |
| Compound 44 | Antiviral | Hepatitis B Virus (HBV) | Potent inhibitor of HBsAg/HBeAg secretion and HBV DNA replication. | nih.gov |
| 6-Aminoquinolones | Anti-HIV | HIV-1 | IC₅₀ range of 0.0087-0.7 µg/mL; inhibit Tat-mediated transcription. | nih.gov |
| 6-Desfluoroquinolones | Anti-HIV | HIV-1 | Pronounced activity in acutely, chronically, and latently infected cells. | researchgate.net |
Anticancer Research and Cytotoxicity Evaluations
The quinoline scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity through various mechanisms. globalresearchonline.netnih.gov
Research has demonstrated that quinoline-4-carboxylic acid derivatives can selectively inhibit the growth of cancer cell lines. nih.gov For instance, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j ) reduced the cellular growth of MCF-7 breast cancer cells by 82.9%. nih.gov Other derivatives in the same series also showed significant growth inhibition against MCF-7 cells and moderate sensitivity towards K-562 and HeLa cells. nih.gov Some of these compounds induced apoptosis, suggesting a mechanism of programmed cell death. nih.gov
Novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety have also been synthesized and evaluated for their cytotoxic activity. nih.gov Several of these hybrid compounds showed activity comparable to or better than the reference drug against lung, HeLa, colorectal, and breast cancer cell lines. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the PI3K enzyme. nih.gov Furthermore, 7-chloroquinolinehydrazones have exhibited potent cytotoxic activity across a wide range of cancer cell lines, with some compounds showing submicromolar GI₅₀ values against leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. nih.gov
| Compound/Derivative Class | Activity | Cell Lines | Key Findings | Citations |
| 3j (Quinoline-4-carboxylic acid) | Anticancer | MCF-7 (Breast) | 82.9% reduction in cellular growth. | nih.gov |
| Chloroquinoline-sulfonamide hybrids | Cytotoxic | Lung, HeLa, Colorectal, Breast | Activity comparable/better than reference; potential PI3K inhibition. | nih.gov |
| 7-Chloroquinolinehydrazones | Cytotoxic | NCI-60 panel | Submicromolar GI₅₀ values across 9 tumor types. | nih.gov |
| CuL (Quinoline derivative complex) | Cytotoxic | MCF-7 (Breast) | IC₅₀ of 43.82 ± 2.351 μg/mL. | nih.gov |
| Quinoline-indole derivatives | Cytotoxic | 5 cancer cell lines | IC₅₀ values from 2 to 11 nM; inhibited microtubule polymerization. | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. nih.govnih.govnih.govresearchgate.net
Influence of Substituent Position and Nature on Activity
The type and position of substituents on the quinoline ring system profoundly affect biological potency.
In the case of antimalarial 2-arylvinylquinolines, the substitution pattern on the aryl ring is critical. A 2-fluoro group was found to significantly decrease potency compared to 3-fluoro or 4-fluoro analogues. nih.gov Additionally, the presence of a methoxy or fluorine atom at the C6 position of the quinoline scaffold was important for activity, as their removal led to a decrease in potency. nih.gov The 2-arylvinyl moiety itself was determined to be essential for antiplasmodial activity. nih.gov
For antiprotozoal quinoline derivatives, compounds with a six-membered arylnitro group generally showed better activity than those with a five-membered ring. uantwerpen.be The position of the nitro group on the aromatic ring was also a key determinant of potency against Trypanosoma species. uantwerpen.be
In the development of anti-HIV agents, SAR studies of 6-aminoquinolones revealed that antiviral activity was highly sensitive to the substituent at the C-7 position, where a 4-(2-pyridinyl)-1-piperazinyl group was optimal. researchgate.net For HIV-1 reverse transcriptase inhibitors, the activity was found to increase with the presence of electron-withdrawing substituents at position 6 of the quinoline ring. researchgate.net In a series of quinolinequinones, an unbranched alkyl ester group (like –COOCH₃ or –COOCH₂CH₃) at various positions had a significant positive impact on antibacterial activity. mdpi.com
Lipophilicity and Basic Group Effects on Biological Properties
Lipophilicity is a critical physicochemical property influencing the pharmacokinetic and pharmacodynamic profiles of quinoline derivatives. For instance, the high lipophilicity of non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a key feature that allows them to penetrate the central nervous system and reduce viral reservoirs in the brain. nih.gov
The design of hybrid molecules has also provided insights into the effects of structural modifications. In a series of hybrids combining a 7-chloroquinoline (B30040) pharmacophore with an arylsulfonamide group, the length of the methylene (B1212753) linker between the two moieties significantly impacted antimalarial activity. nih.gov A linker of four methylene groups was found to be the most active in the series, suggesting an optimal spatial and lipophilic balance for interaction with the biological target. nih.gov
Drug Discovery and Lead Optimization Efforts
The quest for novel therapeutic agents has led researchers to explore a wide array of chemical scaffolds, with quinoline derivatives consistently demonstrating significant potential across various disease areas. Within this class of compounds, this compound and its analogues have emerged as a promising starting point for the development of new drugs. This section delves into the efforts in drug discovery and lead optimization centered around this chemical entity and its derivatives, focusing on the identification of novel lead compounds and the crucial pharmacokinetic considerations that guide their development.
Identification of Novel Lead Compounds
The identification of novel lead compounds is a critical first step in the drug discovery pipeline. A lead compound is a chemical entity that exhibits a desired biological activity and serves as a starting point for optimization. Research into derivatives of chloroquinolines and quinoline carbonitriles has yielded several compounds with promising biological activities, particularly in the realms of anticancer and antibacterial research.
In the pursuit of new anticancer agents, researchers have synthesized and evaluated various quinoline-chalcone derivatives. One such study identified a compound, 12e , which demonstrated significant inhibitory potency against several cancer cell lines, including MGC-803 (gastric), HCT-116 (colorectal), and MCF-7 (breast) with IC50 values of 1.38, 5.34, and 5.21 µM, respectively. researchgate.netnih.gov Further investigations into its mechanism of action revealed that it could induce apoptosis and generate reactive oxygen species (ROS) in cancer cells, highlighting it as a valuable lead for further development. researchgate.netnih.gov
Another area of focus has been the development of antibacterial agents. In a study targeting multidrug-resistant Gram-positive bacteria, a series of quinoline-2-one derivatives were synthesized and evaluated. nih.gov Among them, compound 6c (R¹ = Cl, R² = H) showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) with a minimum inhibitory concentration (MIC) of 0.75 μg/mL. nih.gov This positions it as a strong lead for the development of new antibiotics to combat resistant infections.
The table below summarizes the biological activities of selected lead compounds derived from or related to the chloroquinoline scaffold.
| Compound ID | Structure | Biological Activity | Target/Cell Line | Activity (IC50/MIC) |
| 12e | Quinoline-chalcone derivative | Anticancer | MGC-803 | 1.38 µM |
| HCT-116 | 5.34 µM | |||
| MCF-7 | 5.21 µM | |||
| 6c | Quinoline-2-one derivative | Antibacterial | MRSA, VRE | 0.75 µg/mL |
| 26g | 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol | Antileishmanial | L. donovani | 0.2 µM |
These examples underscore the potential of the chloroquinoline core, often featuring a nitrile or related functional group, in generating diverse lead compounds with significant therapeutic potential.
Pharmacokinetic Considerations in Drug Development
The journey of a promising lead compound to a marketable drug is fraught with challenges, with poor pharmacokinetic properties being a major cause of attrition. Pharmacokinetics, often abbreviated as PK, describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Early consideration of these factors is paramount for successful drug development.
For derivatives of chloroquinolines, several studies have incorporated in silico ADME predictions to guide the design and selection of compounds with favorable pharmacokinetic profiles. For instance, a study on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde reported that the synthesized compounds possessed reliable ADME properties based on computational analysis. While specific experimental data was not provided, these predictions serve as an initial filter to prioritize compounds for further in vitro and in vivo testing.
In a more concrete example, the pharmacokinetic profile of 2-n-propylquinoline , a compound with antileishmanial activity, was studied in rats. nih.gov Following intravenous administration, the compound exhibited a rapid bi-exponential decline in plasma concentration with a half-life of 58.7 minutes. nih.gov Importantly, it showed a high apparent volume of distribution, suggesting good tissue penetration, which is a desirable characteristic for treating disseminated infections like leishmaniasis. nih.gov
Another study focused on quinoline derivatives as NorA efflux pump inhibitors in resistant Staphylococcus aureus strains. nih.govmdpi.com The lead compounds, PQQ16P and PQK4F , were evaluated for their synergistic effects with the antibiotic ciprofloxacin (B1669076) in vivo. nih.govmdpi.com The successful demonstration of this synergy in a mouse infection model provides indirect but crucial evidence of the compounds reaching their target and exerting a biological effect in a whole organism, a key aspect of their pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com
The table below presents some key pharmacokinetic parameters for selected quinoline derivatives.
| Compound | Study Type | Key Findings |
| 2-n-propylquinoline | In vivo (rats) | Half-life: 58.7 min; High volume of distribution. nih.gov |
| PQQ16P & PQK4F | In vivo (mice) | Demonstrated synergy with ciprofloxacin, indicating effective in vivo concentration. nih.govmdpi.com |
| Ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde | In silico | Predicted to have reliable ADME properties. |
These findings highlight the importance of integrating pharmacokinetic assessments early in the drug discovery process to guide the optimization of lead compounds derived from the this compound scaffold and its analogues.
Computational and Theoretical Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of small molecule ligands to protein targets. However, specific molecular docking studies focusing exclusively on 6-Chloroquinoline-2-carbonitrile are not extensively detailed in the currently available scientific literature. While research exists for various quinoline (B57606) derivatives against numerous biological targets, the explicit data for this specific compound is limited. nih.govnih.govnih.govmdpi.comresearchgate.netnih.govnih.govnih.govrsc.orgresearchgate.netnih.govnih.gov
The prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a key outcome of molecular docking studies. It helps in ranking potential drug candidates. For this compound, specific ligand-protein binding affinity predictions are not reported in the reviewed literature.
Table 1: Ligand-Protein Binding Affinity Predictions for this compound
| Biological Target | Predicted Binding Affinity (kcal/mol) |
|---|
Beyond predicting binding energy, molecular docking identifies crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. nih.govnih.govrsc.org There are no specific published studies detailing the key binding site interactions for this compound with any biological target.
Table 2: Key Binding Site Interactions for this compound
| Biological Target | Key Interacting Residues | Type of Interaction |
|---|
Computational studies frequently model the interaction of quinoline-based compounds with various biological targets to explore their therapeutic potential. These targets include enzymes and receptors involved in a range of diseases.
DNA Gyrase and Topoisomerase IIβ: These enzymes are vital for DNA replication and are common targets for antibacterial and anticancer drugs. Fluoroquinolones, a class of quinoline derivatives, are known to target these enzymes. nih.govnih.govnih.gov However, specific computational models detailing the interaction of this compound with DNA gyrase or Topoisomerase IIβ have not been found in the literature.
Plasmodium LDH (Lactate Dehydrogenase): This enzyme is a target for antimalarial drugs. Studies have investigated the docking of quinoline derivatives into the active site of Plasmodium falciparum LDH. nih.govnih.govresearchgate.net No specific models for this compound have been published.
MDM2: The MDM2 protein is a negative regulator of the p53 tumor suppressor, making it a target for cancer therapy. Small molecules, including some with heterocyclic scaffolds, have been designed to inhibit the p53-MDM2 interaction. mdpi.comnih.govrsc.orgnih.gov Docking studies for this compound against MDM2 are not available.
FTase (Farnesyltransferase): FTase inhibitors are investigated as potential anticancer agents. While various heterocyclic compounds are studied, specific models for this compound are not present in the literature.
5HT, H1, CCR2: These are receptors targeted for various conditions. Serotonin (5HT) receptors, histamine (B1213489) H1 receptors, and C-C chemokine receptor 2 (CCR2) are important drug targets. researchgate.netnih.gov There is no specific published data on the computational modeling of this compound against these receptors.
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide deep insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Studies on the parent compound, 6-chloroquinoline (B1265530), have utilized DFT to analyze its molecular structure, vibrational frequencies, and electronic features. researchgate.netdergipark.org.tr These analyses typically involve optimizing the molecular geometry and calculating properties like atomic charges, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov
For 6-chloroquinoline, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have been performed to correlate theoretical data with experimental FT-IR, NMR, and UV-Vis spectra. researchgate.netdergipark.org.tr Such studies have shown that chlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr However, a dedicated DFT analysis specifically for this compound is not available in the reviewed scientific literature.
Table 3: DFT-Calculated Properties for this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| Energy Gap (HOMO-LUMO) | Data Not Available |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic absorption spectra (like UV-Vis) by calculating the energies of electronic transitions. nih.govnsf.gov For the related compound 6-chloroquinoline, TD-DFT has been employed to model its UV-Vis spectrum and analyze its frontier molecular orbitals. researchgate.netdergipark.org.tr This approach helps in understanding the electronic properties and the nature of absorption wavelengths. researchgate.net A specific TD-DFT analysis for this compound has not been reported.
Table 4: Predicted Electronic Transitions for this compound via TD-DFT
| Transition | Wavelength (nm) | Oscillator Strength |
|---|
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr
For the parent compound, 6-Chloroquinoline, DFT calculations at the B3LYP/6-311++G(d,p) level have determined the HOMO and LUMO energies. dergipark.org.tr The HOMO is primarily located over the quinoline ring system, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also distributed across the aromatic rings. dergipark.org.tr The substitution of a carbonitrile group at the 2-position would likely lower the energies of both the HOMO and LUMO and potentially alter their distribution due to its strong electron-withdrawing nature.
Table 1: Frontier Molecular Orbital Properties of 6-Chloroquinoline Data sourced from a DFT study on 6-Chloroquinoline and presented as a proxy for this compound.
| Parameter | Value (eV) |
| HOMO Energy | -6.64 |
| LUMO Energy | -1.43 |
| HOMO-LUMO Energy Gap (ΔE) | 5.21 |
Source: Çırak, C. et al., 2023. dergipark.org.tr
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. dergipark.org.tr The calculated energy gap for 6-Chloroquinoline suggests it is a relatively stable molecule. dergipark.org.tr
Electrostatic Potential Surface (EPS) Characterization
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. dergipark.org.trresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of most negative electrostatic potential, which are favorable for electrophilic attack, while blue represents the most positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of near-zero and slightly positive potential, respectively. mdpi.com
In the analysis of 6-Chloroquinoline, the most negative potential is localized around the nitrogen atom of the quinoline ring, making it a primary site for electrophilic interaction. dergipark.org.tr The hydrogen atoms of the quinoline ring exhibit positive potential. dergipark.org.tr For this compound, the nitrogen atom of the nitrile group would also be expected to be a region of high negative potential, influencing the molecule's interaction with electrophiles and its role in forming intermolecular interactions.
Atomic Charge Distribution Analysis
The distribution of atomic charges within a molecule provides further insight into its electronic structure and chemical behavior. Methods like Natural Bond Orbital (NBO) analysis are used to calculate these charges. dergipark.org.tr
For 6-Chloroquinoline, the nitrogen atom is found to have a significant negative charge, consistent with its high electronegativity and the MEP analysis. The carbon atoms bonded to the nitrogen and chlorine atoms also show notable charge values, reflecting the influence of these heteroatoms on the electron distribution within the aromatic system. dergipark.org.tr The introduction of a nitrile group at the C2 position would significantly alter the charge on the C2 carbon, making it more electropositive, and would also influence the charges on adjacent atoms in the pyridine (B92270) ring.
In Silico Screening and Virtual Ligand Design
While specific in silico screening studies for this compound are not documented, the quinoline scaffold is a prominent feature in many compounds designed and evaluated through computational methods for various therapeutic targets. nih.govnih.gov Virtual screening and ligand-based or structure-based design are powerful techniques in drug discovery to identify and optimize lead compounds. nih.govresearchgate.net
Quinoline derivatives have been the subject of numerous in silico studies, including:
Anticancer Agents: Ligand-based design and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies have been employed to develop novel quinoline derivatives as potential anticancer agents by targeting specific proteins like serine/threonine kinases.
Anti-HIV Agents: Molecular docking studies have been used to evaluate the binding affinity of quinoline derivatives to HIV reverse transcriptase, identifying potential non-nucleoside reverse transcriptase inhibitors. nih.gov
Antimicrobial Agents: In silico tools like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction have been used to design and evaluate quinoline derivatives as potential antibacterial and antifungal agents, for instance, by targeting DNA gyrase B. nih.govresearchgate.net
Antitubercular Agents: Hybrid molecules containing quinoline and other heterocyclic rings have been designed and their interactions with mycobacterial targets studied using molecular docking to develop new antitubercular candidates. nih.gov
These studies highlight the versatility of the quinoline core in molecular design. The specific substitutions on the quinoline ring, such as the chloro group at position 6 and the carbonitrile group at position 2 in this compound, would be critical determinants of its biological activity and would be key features to consider in any future in silico screening or virtual ligand design efforts. Computational models can help predict how these specific functional groups would interact with the binding sites of various biological targets. researchgate.net
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 6-Chloroquinoline-2-carbonitrile, specific chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants are anticipated for the aromatic protons of the quinoline (B57606) ring system. The protons on the heterocyclic and benzene (B151609) rings would appear as distinct signals in the aromatic region of the spectrum. For the parent compound, 6-chloroquinoline (B1265530), the proton signals have been experimentally and theoretically studied, providing a reference for predicting the spectrum of its 2-carbonitrile derivative. dergipark.org.trchemicalbook.comresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the ten carbon atoms of the quinoline core and the nitrile carbon. The presence of the electron-withdrawing chloro and cyano groups significantly influences the chemical shifts of the adjacent carbon atoms. dergipark.org.tr Spectroscopic data for the parent 6-chloroquinoline have been thoroughly investigated, forming a basis for the assignment of signals in its derivatives. dergipark.org.trchemicalbook.comresearchgate.net
While direct experimental data for this compound is not widely published, data for related compounds allows for the prediction of its spectral characteristics. Commercial suppliers may offer detailed analytical documentation, including NMR spectra, upon request. bldpharm.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on related structures) (Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~130-135 |
| C3 | ~7.8-8.0 (d) | ~120-125 |
| C4 | ~8.2-8.4 (d) | ~148-152 |
| C5 | ~8.0-8.2 (d) | ~128-132 |
| C6 | - | ~135-140 |
| C7 | ~7.6-7.8 (dd) | ~130-134 |
| C8 | ~8.1-8.3 (d) | ~125-129 |
| C8a | - | ~145-149 |
| C4a | - | ~122-126 |
Mass Spectrometry (MS and LCMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. When coupled with liquid chromatography (LCMS), it allows for the separation and identification of individual components in a mixture.
For this compound (molecular formula C₁₀H₅ClN₂), the exact molecular weight can be calculated. The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ and an isotopic peak [M+2]⁺ with an intensity ratio of approximately 3:1, which is characteristic of compounds containing a single chlorine atom. The fragmentation of quinoline derivatives often involves the loss of molecules like HCN from the heterocyclic ring. mcmaster.camcmaster.ca
LCMS is particularly useful for monitoring reaction progress during the synthesis of this compound and for assessing the purity of the final product. bldpharm.com
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₅ClN₂ |
| Molecular Weight | 188.62 g/mol |
| [M]⁺ Peak (m/z) | ~188 |
| [M+2]⁺ Peak (m/z) | ~190 |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.
The FTIR spectrum of this compound is expected to exhibit several key absorption bands. The most prominent would be the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2220-2260 cm⁻¹. Other important signals would include C-Cl stretching vibrations (generally found between 760-505 cm⁻¹), C=N and C=C stretching vibrations from the quinoline ring (1500-1625 cm⁻¹), and C-H stretching and bending modes. dergipark.org.trresearchgate.netorientjchem.org Experimental and computational studies on 6-chloroquinoline provide a solid foundation for interpreting these vibrational modes. dergipark.org.trresearchgate.net
Table 3: Key Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N (Nitrile) | Stretch | 2220 - 2260 |
| C=C / C=N (Aromatic) | Stretch | 1500 - 1625 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Conjugated systems, such as the quinoline ring, exhibit characteristic absorption spectra.
The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. Studies on the parent 6-chloroquinoline have identified its characteristic absorption maxima. dergipark.org.trresearchgate.net The addition of a nitrile group at the 2-position is expected to modulate these transitions, potentially causing a shift in the absorption maxima (either a bathochromic or hypsochromic shift).
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (Note: Based on data for 6-chloroquinoline dergipark.org.trresearchgate.net. Actual values may shift due to the nitrile substituent.)
| Solvent | Predicted λ_max (nm) | Associated Transition |
|---|---|---|
| Ethanol | ~230-240 | π→π* |
| Ethanol | ~280-290 | π→π* |
X-ray Crystallography for Structural Elucidation
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous confirmation of its structure. The analysis would yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. This technique has been successfully applied to determine the structures of many related quinoline derivatives, providing valuable insights into their molecular geometry and intermolecular interactions in the crystal lattice. ansfoundation.orgresearchgate.netmdpi.com
Thermal Analysis (e.g., Thermogravimetric Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature. TGA measures changes in the mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Diversification
The core structure of 6-chloroquinoline-2-carbonitrile offers a versatile platform for chemical modification. Researchers are actively developing novel synthetic strategies to diversify this scaffold, aiming to create libraries of new compounds with enhanced or entirely new biological activities. These strategies often focus on the reactivity of the chloro and cyano groups, as well as the quinoline (B57606) ring itself.
One approach involves the nucleophilic substitution of the chlorine atom at the 2-position. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, leading to the synthesis of novel derivatives. nih.gov For instance, the reaction of 2-chloroquinolines with various amines can yield 2-aminoquinoline (B145021) derivatives, which have shown promise in various therapeutic areas.
Another key strategy is the modification of the carbonitrile group at the 2-position. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as a precursor for the formation of various heterocyclic rings. rsc.org For example, condensation of 2-chloro-3-cyanoquinoline with hydroxylamine (B1172632) hydrochloride followed by treatment with thionyl chloride can afford the corresponding 2-chloro-3-cyanoquinoline, which can be further reduced to (2-chloroquinolin-3-yl)methanamine. rsc.org
Furthermore, reactions targeting the quinoline ring, such as electrophilic substitution, allow for the introduction of additional functional groups, further expanding the chemical diversity of the scaffold. The Vilsmeier-Haack reaction, for example, is a versatile method for the formylation of activated aromatic compounds and has been employed in the synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives. nih.govresearchgate.net These aldehydes can then serve as versatile intermediates for the synthesis of a wide range of more complex molecules, including chalcones, pyrimidines, and pyrazolines. nih.gov
These synthetic explorations are crucial for generating a diverse collection of compounds for biological screening and for establishing structure-activity relationships (SAR), which are vital for rational drug design.
Exploration of New Biological Targets and Therapeutic Applications
While quinoline derivatives have a long history in the treatment of malaria, current research is uncovering a much broader spectrum of therapeutic applications for this compound and its analogs. nih.govbiointerfaceresearch.com Scientists are investigating their potential against a variety of diseases, driven by the need for new and effective treatments.
One of the most promising areas of investigation is in oncology. Certain quinoline derivatives have demonstrated significant anticancer activity, and researchers are actively exploring the potential of 6-chloroquinoline-based compounds as novel chemotherapeutic agents. nih.gov Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.
In the realm of infectious diseases, beyond malaria, there is growing interest in the antibacterial and antiviral properties of these compounds. nih.govnih.govresearchgate.net For example, some hydrazone derivatives of 2-chloroquinoline-3-carbaldehyde have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net More recently, 2-chloroquinoline-based molecules have been designed and synthesized as potential dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two essential enzymes for viral replication. nih.gov
Furthermore, the anti-inflammatory and neuroprotective potential of quinoline derivatives is also being explored. nih.gov The diverse biological activities of the quinoline scaffold suggest that this compound derivatives could be developed to target a wide range of biological pathways implicated in various diseases.
Advanced Computational Modeling for Rational Design
The development of new drugs is a time-consuming and expensive process. Advanced computational modeling techniques are increasingly being employed to streamline this process by providing valuable insights into the interactions between small molecules and their biological targets. openmedicinalchemistryjournal.comnih.gov In the context of this compound, these methods are instrumental in the rational design of new derivatives with improved potency and selectivity.
Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a target protein. openmedicinalchemistryjournal.com By docking derivatives of this compound into the active sites of various enzymes or receptors, researchers can predict their binding affinity and identify key interactions that contribute to their biological activity. This information can then be used to guide the synthesis of new analogs with optimized binding properties. For example, covalent docking methods have been used to understand the binding mode of 2-chloroquinoline-based inhibitors with the active site cysteine of the SARS-CoV-2 MPro. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing the physicochemical properties of a set of this compound derivatives and their corresponding biological data, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. dntb.gov.ua This information can be used to design novel molecules that retain the key pharmacophoric features while having different chemical scaffolds, a strategy known as scaffold hopping.
Integration with Combinatorial Chemistry and High-Throughput Screening
The integration of this compound chemistry with combinatorial chemistry and high-throughput screening (HTS) represents a powerful approach for the rapid discovery of new drug leads. benthamscience.comresearchgate.netclinpractice.ru
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, known as a combinatorial library. researchgate.net By applying various synthetic transformations to the this compound scaffold, researchers can generate a vast number of diverse derivatives in a systematic and efficient manner. This is a significant departure from traditional, one-by-one synthesis and dramatically increases the chemical space that can be explored.
High-throughput screening (HTS) is an automated process that allows for the rapid testing of thousands or even millions of compounds for a specific biological activity. nih.gov By screening combinatorial libraries of this compound derivatives against a panel of biological targets, researchers can quickly identify "hits" – compounds that exhibit the desired activity. These hits can then be further optimized through medicinal chemistry efforts to develop them into lead compounds and eventually drug candidates.
The synergy between combinatorial chemistry and HTS is a cornerstone of modern drug discovery. benthamscience.com It allows for a numbers-driven approach to identifying novel therapeutic agents, and the versatile chemistry of this compound makes it an ideal starting point for the construction of diverse chemical libraries for such screening campaigns.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 6-Chloroquinoline-2-carbonitrile, and how can researchers optimize reaction yields?
- Methodological Answer : Traditional synthesis routes for quinoline derivatives include the Gould–Jacob, Skraup, and Friedländer reactions, which can be adapted for introducing chloro and nitrile groups at specific positions. For this compound, chlorination at the 6-position and nitrile substitution at the 2-position require careful control of reaction conditions (e.g., temperature, catalysts like POCl₃ for chlorination). Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may enhance regioselectivity . Green chemistry approaches, such as microwave-assisted synthesis, can reduce reaction times and improve yields. Troubleshooting low yields involves analyzing intermediates via TLC or HPLC and adjusting stoichiometry or purification methods (e.g., column chromatography).
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolve molecular geometry and confirm substitution patterns (e.g., Cl at position 6, CN at position 2) using software like SHELXL .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., 6-chloro-4-phenylquinoline derivatives) .
- IR : Validate nitrile group presence (sharp peak ~2200 cm⁻¹).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. What crystallographic challenges arise in resolving this compound derivatives, and how can they be addressed?
- Methodological Answer : Challenges include disorder in substituent orientations (e.g., phenyl groups at position 4) and twinning in crystals. Use SHELXD for phase problem solutions and SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to resolve ambiguities . For disordered regions, apply restraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable geometry. Twinned data may require HKLF5 format processing and batch scaling.
Q. How can computational methods complement experimental data in studying the reactivity of this compound?
- Methodological Answer :
- DFT calculations : Model reaction pathways (e.g., nucleophilic substitution at the 2-carbonitrile group) using Gaussian or ORCA software. Compare activation energies for competing mechanisms.
- Molecular docking : Predict binding affinities for biological targets (e.g., malaria parasite enzymes) by aligning the compound’s electron-deficient nitrile group with active-site residues .
- MD simulations : Assess stability in solvent environments (e.g., DMSO/water mixtures) to guide solubility experiments.
Q. How should researchers address contradictions in biological activity data for this compound analogs?
- Methodological Answer :
- Systematic SAR analysis : Compare substituent effects (e.g., 4-phenyl vs. 2-thiophenyl) on bioactivity using standardized assays (e.g., IC₅₀ measurements against Plasmodium falciparum) .
- Meta-analysis : Aggregate data from primary literature, prioritizing studies with rigorous controls (e.g., cytotoxicity assays in mammalian cells).
- Experimental replication : Reproduce conflicting results under identical conditions (e.g., pH, temperature) to isolate variables .
Guidance for Methodological Rigor
- Literature Review : Use SciFinder or Reaxys to identify primary studies, avoiding non-peer-reviewed sources (e.g., ) .
- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) and share raw data via repositories like Zenodo .
- Ethical Compliance : Adhere to safety protocols for handling cyanide-containing compounds (e.g., proper ventilation, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
